Pyflubumide
Overview
Description
Pyflubumide is a dicarboximide resulting from the formal condensation of the amino group of 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-isobutylaniline with isobutyric acid and with 1,3,5-trimethylpyrazole-4-carboxylic acid. Developed by Nihon Nohyaku Co. Ltd. (Japan), it is a pro-acaricide, with its metabolite (the -NH form lacking the isubutanoyl group) exhibiting high activity on mitochondrial complex II. It has been reported to be very effective in controlling spider mites (Tetranychus, Oligonychus, and Panonychus species) during all life stages. It is a member of pyrazoles, a dicarboximide, an organofluorine acaricide and an ether.
Biochemical Analysis
Biochemical Properties
Pyflubumide plays a significant role in biochemical reactions by inhibiting mitochondrial complex II on the respiratory chain . This inhibition disrupts the energy metabolism in spider mites, leading to their death. This compound interacts with enzymes such as succinate dehydrogenase, which is a crucial component of the mitochondrial complex II . The interaction between this compound and succinate dehydrogenase is characterized by the binding of this compound to the enzyme, thereby inhibiting its activity and disrupting the electron transport chain .
Cellular Effects
This compound affects various types of cells and cellular processes. In spider mites, it disrupts cellular respiration by inhibiting mitochondrial complex II, leading to a decrease in ATP production . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. This compound’s impact on cell function includes the disruption of energy production, which is vital for the survival and reproduction of spider mites .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the succinate dehydrogenase enzyme in mitochondrial complex II . This binding inhibits the enzyme’s activity, leading to a disruption in the electron transport chain and a decrease in ATP production. This compound’s inhibition of succinate dehydrogenase results in the accumulation of succinate and a decrease in fumarate levels, which affects the overall metabolic flux . Additionally, this compound may influence gene expression by altering the levels of metabolites that act as signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable under laboratory conditions and does not degrade rapidly . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained inhibition of mitochondrial complex II, leading to prolonged effects on cellular function . The stability of this compound ensures its continued efficacy over time, making it a reliable acaricide for pest control .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits mitochondrial complex II without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including disruption of cellular respiration and potential damage to non-target organisms . Threshold effects have been observed, where a minimum effective dose is required to achieve acaricidal activity .
Metabolic Pathways
This compound is involved in metabolic pathways related to mitochondrial complex II inhibition . It interacts with enzymes such as succinate dehydrogenase, leading to changes in metabolic flux and metabolite levels . The inhibition of succinate dehydrogenase by this compound results in the accumulation of succinate and a decrease in fumarate levels, affecting the overall metabolic balance . This compound’s impact on metabolic pathways highlights its role in disrupting energy production in spider mites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its localization to target sites such as mitochondria . The distribution of this compound within cells is crucial for its efficacy as an acaricide, as it needs to reach mitochondrial complex II to exert its inhibitory effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it exerts its inhibitory effects on mitochondrial complex II . This compound’s activity is directed to the mitochondria through targeting signals and post-translational modifications that ensure its accumulation in this organelle . The localization of this compound to the mitochondria is essential for its role in disrupting cellular respiration and energy production in spider mites .
Properties
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-(2-methylpropyl)phenyl]-1,3,5-trimethyl-N-(2-methylpropanoyl)pyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F6N3O3/c1-13(2)11-17-12-18(9-10-19(17)23(37-8,24(26,27)28)25(29,30)31)34(21(35)14(3)4)22(36)20-15(5)32-33(7)16(20)6/h9-10,12-14H,11H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVWKNFPXMUIFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N(C2=CC(=C(C=C2)C(C(F)(F)F)(C(F)(F)F)OC)CC(C)C)C(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F6N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301024193 | |
Record name | Pyflubumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301024193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926914-55-8 | |
Record name | Pyflubumide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926914-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyflubumide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926914558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyflubumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301024193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-isobutyl-N-isobutyryl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYFLUBUMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R9ASD3OPW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.